(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Catalog No.
S716325
CAS No.
501015-22-1
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanopheny...

CAS Number

501015-22-1

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N

Peptide Synthesis:

  • (R)-Boc-4-CN-Phe is a valuable building block for the synthesis of peptides containing the 4-cyanophenylalanine (4-CN-Phe) amino acid residue. These peptides can be used to study various biological processes, including protein-protein interactions, enzyme function, and signal transduction. [Source: AChemBlock, ""]

Medicinal Chemistry:

  • The 4-CN-Phe residue can be incorporated into drug candidates due to its unique properties, such as the ability to mimic the natural amino acid phenylalanine while introducing a cyano group that can enhance binding to specific targets. Researchers are exploring the potential of (R)-Boc-4-CN-Phe in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [Source: ScienceDirect, ""]

Protein Engineering:

  • By incorporating (R)-Boc-4-CN-Phe into specific positions within a protein, researchers can introduce new functionalities or modify existing ones. This approach can be used to study protein structure-function relationships, design novel biocatalysts with improved properties, and develop new tools for biotechnology applications. [Source: National Institutes of Health, ""]

Chemical Biology:

  • (R)-Boc-4-CN-Phe can be used as a probe molecule to study various cellular processes involving protein interactions and modifications. By attaching a reporter group (e.g., fluorescent tag) to the molecule, researchers can track its localization and interactions within cells, providing valuable insights into cellular functions. [Source: Royal Society of Chemistry, ""]

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group that serves as a protective group for the amino functionality. The presence of a 4-cyanophenyl moiety enhances its potential for various biological interactions and applications in medicinal chemistry. It is primarily utilized as a research chemical, particularly in studies related to peptide synthesis and drug development .

Typical of amino acids and amides:

  • Peptide Bond Formation: (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can react with other amino acids to form peptides through standard peptide coupling methods, often using activating agents like carbodiimides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which is crucial for further biological studies or peptide synthesis.
  • Nucleophilic Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves several key steps:

  • Formation of the tert-butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Alkylation Reaction: The protected amino compound is then reacted with 4-cyanobenzyl bromide or a similar alkylating agent to introduce the 4-cyanophenyl group.
  • Final Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid finds applications primarily in research settings:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in biochemical studies.
  • Drug Development: Its structural features make it a candidate for designing new therapeutics, particularly in cancer and neurodegenerative disease research.
  • Biochemical Assays: It may be used in assays to evaluate enzyme activity or receptor binding.

Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its potential therapeutic roles.
  • Receptor Interaction: Studies may assess its ability to bind to specific receptors, which is crucial for understanding its pharmacological effects.

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
(R)-3-Amino-3-(4-cyanophenyl)propanoic acidLacks tert-butoxycarbonyl protectionDirectly active without deprotection
(S)-3-Amino-3-(4-cyanophenyl)propanoic acidStereoisomer with opposite configurationPotentially different biological activity
(R)-2-Amino-3-(4-cyanophenyl)propanoic acidDifferent positional isomerMay exhibit different reactivity patterns

The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid lies in its protective group, which allows for selective reactions and modifications while maintaining the integrity of the amino group during synthesis processes. This feature makes it particularly valuable in complex peptide synthesis where protecting groups are essential for controlling reaction pathways .

The synthesis of cyano-substituted phenylalanine derivatives dates to early 21st-century efforts to develop unnatural amino acids for biochemical studies. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1970s, became central to peptide synthesis due to its compatibility with solid-phase methods. The combination of Boc protection with a 4-cyanophenyl substituent emerged as a strategic modification to enhance solubility and enable precise chemical manipulation.

Key milestones include:

  • Enantioselective Synthesis: A two-step method using the Maruoka chiral phase-transfer catalyst achieved high yields (88%) of Boc-protected 4-cyanophenylalanine, resolving stereochemical challenges.
  • Scale-Up Optimization: Early syntheses faced low yields (~40%) until improved protocols reduced steps and eliminated chromatographic purification.
  • Pharmaceutical Applications: Recognition of 4-cyanophenylalanine as a vibrational reporter in protein dynamics studies expanded its utility beyond synthesis to structural biology.

Significance in Organic and Peptide Chemistry

Structural and Functional Properties

  • Boc Protection: The tert-butoxycarbonyl group temporarily masks the amino terminus, enabling selective reactions during peptide assembly.
  • 4-Cyanophenyl Group: The nitrile substituent functions as a non-perturbing vibrational reporter for infrared spectroscopy, probing local environments in proteins.
  • Chirality: The (R)-configuration (D-enantiomer) enhances metabolic stability and bioactivity in therapeutic peptides.

Applications in Peptide Synthesis

This compound is pivotal in:

ApplicationMechanistic RoleExample Use Case
Solid-Phase Peptide SynthesisBoc group enables orthogonal protectionAssembly of cyclic peptides for cancer drug candidates
BioconjugationCyanophenyl group facilitates click chemistryTargeted drug delivery systems
Protein EngineeringIntroduced via recombinant incorporationStudying amyloid formation dynamics

Challenges and Innovations

  • Stereochemical Control: Enantioselective synthesis remains critical, with methods like Maruoka catalysis achieving 80–99% enantiomeric excess.
  • Solubility: The 4-cyanophenyl group balances hydrophobicity and polarity, aiding solubility in organic and aqueous media.

Current Research Landscape and Importance

Advanced Drug Development

  • Targeted Therapeutics: Incorporated into peptides to improve binding affinity for oncogenic proteins.
  • Material Science: Used in polymer synthesis for biomedical devices with tunable mechanical properties.

Biochemical Probes and Imaging

  • Vibrational Spectroscopy: The nitrile group’s IR absorption (2,230 cm⁻¹) provides site-specific protein dynamics data, complementing fluorescence techniques.
  • Fluorescence Quenching: Proximity to tyrosine or tryptophan residues modulates fluorescence for conformational studies.

Synthetic Methodologies

MethodKey FeaturesYield/Enantiomeric ExcessSource
Maruoka CatalysisPhase-transfer alkylation + TFA deprotection88% yield, 80–99% ee
Palladium-Catalyzed AllylationDecarboxylative asymmetric synthesisHigh enantioselectivity
Enzymatic DeracemizationMultienzymatic cascadesScalable, eco-friendly

Nomenclature and Systematic Classification

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid represents a protected beta-amino acid derivative that belongs to the class of non-natural amino acids [1] [2]. The compound is systematically classified under the Chemical Abstracts Service registry number 501015-22-1 and carries the MDL number MFCD03427968 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [4].

This molecule belongs to the beta-amino acid family, which differs from alpha-amino acids in that the amino and carboxyl functional groups are separated by two carbon atoms rather than one [2]. The compound features a tert-butoxycarbonyl protecting group, commonly utilized in peptide synthesis for amino group protection [5] [6]. The 4-cyanophenyl substituent introduces aromatic character and electron-withdrawing properties to the molecular structure [7].

The molecular formula C₁₅H₁₈N₂O₄ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [3]. The compound exhibits a molecular weight of 290.31 grams per mole, positioning it within the range of medium-sized organic molecules suitable for synthetic applications [1] [3].

PropertyValueReference
CAS Number501015-22-1 [1] [3]
MDL NumberMFCD03427968 [1] [3]
Molecular FormulaC₁₅H₁₈N₂O₄ [1] [3]
Molecular Weight290.31 g/mol [1] [3]
IUPAC Name(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [4]

Stereochemistry and Absolute Configuration

The stereochemical designation (R) in the compound name indicates the absolute configuration at the stereogenic center [8] [9]. This nomenclature follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon determines the R or S designation [10]. The stereogenic center is located at the third carbon position (C3) of the propanoic acid backbone, where the amino group attachment creates the chiral environment [11].

Beta-amino acids can exist in multiple stereoisomeric forms due to their structural characteristics [2]. The R configuration specifically denotes that when the molecule is oriented according to priority rules, the sequence of substituents proceeds in a clockwise direction [8] [10]. This absolute configuration is critical for biological activity and synthetic applications, as enantiomers can exhibit dramatically different properties [9].

The compound represents one of two possible enantiomers, with its mirror image being the (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid [12]. The stereochemical purity and maintenance of configuration during synthetic transformations are essential considerations for applications requiring specific three-dimensional arrangements [13] [14].

Stereochemical FeatureDescriptionReference
Absolute ConfigurationR configuration at C3 position [8] [9]
Stereogenic CentersSingle chiral center [11]
Enantiomeric RelationshipMirror image with S-enantiomer [12]
Configurational StabilityStable under normal conditions [13]

Physicochemical Properties and Stability

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid exists as a solid at room temperature with a typical purity of 98% in commercial preparations [4]. The compound demonstrates stability under standard storage conditions when maintained at room temperature in a sealed, dry environment [4] [15]. The tert-butoxycarbonyl protecting group confers enhanced stability compared to the free amino acid, making it suitable for extended storage and handling [5] [6].

The physicochemical profile is influenced by the presence of multiple functional groups including the carboxylic acid, protected amine, aromatic ring, and nitrile group [5]. The carboxylic acid functionality introduces ionizable character with an expected pKa around 4, typical for carboxylic acids [5]. The aromatic 4-cyanophenyl group contributes to the compound's electronic properties and provides ultraviolet absorption characteristics [7] [16].

The molecular structure exhibits both hydrophilic and hydrophobic regions, with the carboxylic acid and protected amine providing polar character while the aromatic ring and tert-butyl group contribute hydrophobic properties [5]. This amphiphilic nature influences solubility patterns and intermolecular interactions [5] [6].

Physical PropertyValue/DescriptionReference
Physical StateSolid [4]
Purity98% [4]
Storage ConditionsRoom temperature, sealed, dry [4] [15]
StabilityStable under normal conditions [5] [6]
Ionizable GroupsCarboxylic acid (pKa ~4) [5]

Spectroscopic and Analytical Profiles

The spectroscopic characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid relies on multiple analytical techniques that provide complementary structural information [17] [18]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with ¹H nuclear magnetic resonance expected to show characteristic signals for aromatic protons in the 7.4-7.8 parts per million region and tert-butoxycarbonyl methyl groups around 1.4 parts per million [19] [20].

¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon skeleton, with carbonyl carbons typically appearing between 170-175 parts per million and aromatic carbons in the 120-140 parts per million range [20]. The technique allows for quantitative analysis and structural verification of the amino acid framework [20].

Mass spectrometry, particularly electrospray ionization methods, enables molecular weight confirmation with expected molecular ion peaks at mass-to-charge ratio 291 for the protonated molecular ion [17] [18]. Fragmentation patterns provide additional structural information through characteristic breakdown products [21].

Infrared spectroscopy reveals functional group signatures including carbonyl stretching around 1700 wavenumbers, nitrogen-hydrogen stretching near 3300 wavenumbers, and carbon-nitrogen triple bond stretching around 2220 wavenumbers [22] [23] [24]. Ultraviolet-visible spectroscopy detects aromatic absorption in the 260-280 nanometer region, useful for concentration determination and purity assessment [16] [25].

Analytical TechniqueKey Spectroscopic FeaturesApplication
¹H Nuclear Magnetic ResonanceAromatic protons (7.4-7.8 ppm), tert-butoxycarbonyl methyls (1.4 ppm)Structure confirmation
¹³C Nuclear Magnetic ResonanceCarbonyl carbons (170-175 ppm), aromatic carbons (120-140 ppm)Carbon framework analysis
Mass SpectrometryMolecular ion at m/z 291, characteristic fragmentsMolecular weight verification
Infrared SpectroscopyC=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), C≡N stretch (~2220 cm⁻¹)Functional group identification
Ultraviolet-Visible SpectroscopyAromatic absorption (260-280 nm)Concentration determination

High-performance liquid chromatography provides separation and purity analysis capabilities, with retention times dependent on mobile phase composition and ultraviolet detection typically monitored at 254 nanometers [17]. Chiral chromatographic methods enable enantiomeric purity assessment, critical for maintaining stereochemical integrity [13].

The asymmetric synthesis of (R)-Boc-4-cyano-β-phenylalanine represents a critical advancement in the production of β-branched aromatic α-amino acids. Recent developments in enzymatic approaches have demonstrated exceptional stereoselectivity for this class of compounds [1] [2]. Engineered phenylalanine ammonia lyases (PAL) variants, specifically the double mutant PcPAL-L256V-I460V and triple mutant PcPAL-F137V-L256V-I460V, have proven highly effective for the direct asymmetric synthesis of β-branched aromatic α-amino acids [1]. These engineered enzymes achieve remarkable diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%) in yields ranging from 41-71% [1] [2].

The mechanism of these engineered PAL variants involves specific mutations that create additional space within the active site to accommodate β-substituted substrates. The L256V mutation, positioned in close proximity to the β-methyl group of substrates, provides the necessary spatial accommodation, while the I460V mutation facilitates optimal substrate positioning within the active pocket [1]. Through computational analyses, researchers have identified that the distinctive amino acid distribution within the enzyme's substrate binding pocket determines the stereoselectivity of the asymmetric amination reaction [1].

Biocatalytic transamination methods have also emerged as highly effective approaches for preparing β-branched aromatic α-amino acids [3] [4]. These methods proceed through dynamic kinetic resolution mechanisms that are unique to optimal enzymes, delivering products with exceptional stereochemical control [3]. The transformation establishes two adjacent stereocenters with high stereoselectivity in a single reaction step, representing a significant advancement over traditional chemical methods that often rely on expensive metal catalysts and designer ligands [3] [5].

Alternative synthetic approaches include organoborane-based stereoselective synthesis, which combines methodology for α-stereocontrol during preparation of non-proteinogenic amino acid derivatives with reactions of chiral, non-racemic organoboranes [6]. The Matteson asymmetric homologation route and rhodium-catalyzed asymmetric hydroboration provide necessary chiral organoboranes for subsequent boron alkylation reactions [6]. These methods achieve high stereochemical purity for β-branched α-amino acid targets, with yields typically ranging from 70-85% [6].

Protection Strategy and Boc Chemistry

The tert-butoxycarbonyl (Boc) protecting group represents the most widely utilized amino protection strategy in synthetic chemistry, particularly for β-amino acid derivatives [7] [8] [9]. The Boc group functions as an acid-labile protecting group that can be readily added to amines under various conditions and subsequently removed under acidic conditions [7] [10]. The protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc2O), creating a stable carbamate linkage [8] [11].

Several methodologies exist for Boc protection of amino groups. The standard protocol employs di-tert-butyl dicarbonate with triethylamine in tetrahydrofuran at 40°C, providing reliable yields and straightforward workup procedures [7] [8]. Aqueous conditions using sodium hydroxide and Boc2O in water and THF at 0°C offer an environmentally friendly alternative [7] [10]. For rapid protection, acetonitrile solutions with 4-dimethylaminopyridine (DMAP) as base provide efficient conversion at room temperature [7] [9].

The "on-water" reaction represents a particularly green approach, involving simple stirring of the amine and Boc2O suspended in water at ambient temperature [7] [10]. This method eliminates the need for organic solvents while maintaining high efficiency [11]. The Boc protecting group demonstrates excellent stability under basic hydrolysis conditions and catalytic reduction conditions, remaining inert against various nucleophiles [9].

Deprotection of Boc groups typically employs strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol [7] [8] [10]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [8] [11]. Scavengers such as anisole or thioanisole may be employed to prevent alkylation of other nucleophiles by the intermediate tert-butyl cation [7] [10].

Advanced deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which proves particularly useful when other deprotection methods are too harsh for sensitive substrates [7] [10]. Selective cleavage of N-Boc groups in the presence of other protecting groups can be achieved using aluminum trichloride, providing excellent chemoselectivity [7] [10].

Stereoselective Synthesis Approaches

Stereoselective synthesis of β-amino acids, particularly those containing the 4-cyanophenyl moiety, requires sophisticated approaches to control multiple stereocenters. Continuous flow methodologies have emerged as powerful tools for achieving high stereoselectivity while maintaining practical scalability [12] [13] [14]. The development of continuous-flow stereoselective synthesis using asymmetric Mannich reactions with optically active sulfinimines demonstrates exceptional potential for β-amino acid production [12].

In flow systems, enolate formation from tert-butyl acetate occurs within 10 seconds at room temperature, followed by asymmetric Mannich reaction completion within 30 seconds at -78°C [12]. These conditions afford β-amino acid derivatives in moderate to good yields with high diastereoselectivity [12]. The continuous operation capability enables formation of Mannich products at rates of 1.83 g·h⁻¹, representing significant productivity improvements over traditional batch processes [12].

Phase transfer catalytic approaches have proven highly effective for enantioselective synthesis of quaternary amino acid derivatives [13] [14]. Maruoka catalyst systems demonstrate enantioselectivity up to 93% ee in continuous flow conditions, with both liquid-liquid and solid-liquid phase transfer methodologies showing promise [14]. The liquid-liquid phase transfer process in flow demonstrates superior productivity compared to batch processes, while solid-liquid phase transfer benzylation offers exceptional advantages in terms of productivity and space-time yield [14].

Electrochemical carboxylation methods provide environmentally benign alternatives to traditional synthetic approaches [15]. These systems generate α-amino acids through in situ aldimine formation followed by electrochemical carboxylation with carbon dioxide, eliminating the need for stoichiometric metal reagents or highly toxic cyanide compounds [15]. The integration of aldehyde-aniline condensation in desiccant bed columns with subsequent electrochemical transformation represents a streamlined approach to amino acid synthesis [15].

Dynamic kinetic resolution processes offer unique advantages for stereoselective synthesis of β-branched amino acids [3] [5]. These transformations proceed through enzyme-catalyzed mechanisms that simultaneously resolve racemic substrates while converting them to desired products with high stereoselectivity [3]. The process enables access to products that would be challenging to obtain through conventional chemical methods [5].

Sustainable Production and Green Chemistry Methods

Sustainable production methodologies for amino acids have gained significant attention as environmental concerns drive the development of greener synthetic approaches [16] [17] [18]. Carbon-negative synthesis methods represent the most advanced sustainable approaches, utilizing carbon dioxide as a feedstock while removing greenhouse gases from the atmosphere [16] [17]. Cell-free biocatalytic systems demonstrate remarkable potential for carbon-negative amino acid production, achieving synthesis that consumes more carbon than it emits [16].

Biomass-derived feedstock utilization provides another avenue for sustainable amino acid production [19] [20] [21]. The conversion of woody biomass derivatives such as grass, straw, and wood chips into amino acids through catalytic processes represents a significant advancement [19] [20]. These methods involve breaking down glucose derived from plant-based biomass to lactic acid, which subsequently converts to amino acids using synthetic catalysts [19] [22]. The process achieves approximately 40% conversion of extracted glucose to amino acids within hours, with potential for complete glucose conversion [19] [22].

The development of artificial photosynthetic processes using electrophotocatalysts based on hydroxyapatite demonstrates innovative approaches to sustainable amino acid synthesis [18]. These systems fix nitrogen from N₂ and carbon from CO₂ and CH₄ to produce glycine and alanine under mild reaction conditions [18]. At atmospheric pressure and 95°C, molar yields of 1.9% and 1.6% for glycine and alanine respectively can be achieved, increasing to 3.4% and 2.4% at 6 bar pressure [18].

Enzymatic synthesis methods offer inherently sustainable approaches due to their mild reaction conditions and high specificity [23] [24]. Immobilized multienzyme systems demonstrate particular promise for continuous synthesis of enantiopure amino acids [24]. These systems utilize amino acid dehydrogenase co-immobilized with formate dehydrogenase on porous agarose beads, creating hierarchical architectures that maintain over 50% initial effectiveness after five batch cycles and 8 days of continuous operation [24].

Fermentation-based approaches using agricultural waste streams represent scalable sustainable production methods [25] [26]. Advanced metabolic engineering and synthetic biology techniques enable the development of efficient cell factories that convert renewable feedstocks to amino acids with minimal environmental impact [25] [26]. The BioBAA platform exemplifies such approaches, utilizing patented metabolic engineering to create bio-based amino acid production with outstanding environmental and economic performance [26].

Scale-up and Industrial Production Considerations

Industrial scale-up of amino acid production requires careful consideration of process economics, environmental impact, and production efficiency [27] [28] [29]. Current industrial amino acid production relies primarily on microbial fermentation processes, with Corynebacterium glutamicum and Escherichia coli serving as the predominant production organisms [25] [30]. These processes have achieved high levels of production efficiency through decades of optimization, but significant opportunities exist for improvement through advanced biotechnological approaches [28] [31].

The development of continuous flow synthesis technologies presents significant opportunities for industrial scale-up [32] [33] [34]. Automated fast-flow peptide synthesis (AFPS) systems demonstrate the potential for producing peptide chains exceeding 164 amino acids in length through 327 consecutive reactions [34] [35]. These systems achieve cycle times of approximately 2.5 minutes per amino acid incorporation, completing protein chain synthesis in 3.5 to 6.5 hours [34] [35].

Process integration and automation represent critical factors for successful industrial implementation [29]. Modern amino acid manufacturing requires integrated systems from raw material preparation through final product packaging [29]. Full-line setups incorporating starch processing units, sterilization stations, fermentation sections, and downstream processing enable continuous production with real-time monitoring and control [29].

Economic considerations for industrial production include feedstock costs, energy requirements, and separation processes [27] [36]. The development of cost-effective amino acid production methods targeting production costs of $1.50 per kilogram for amino acids and $100,000 per kilogram for growth factors represents significant market opportunities [27]. Federal funding initiatives, including Grand Challenge competitions, aim to incentivize development of scalable production methods achieving these cost targets [27].

Environmental sustainability considerations increasingly influence industrial production decisions [37] [38]. The amino acid market, estimated at over $13 billion USD with ten million tons annual production, faces pressure to adopt more sustainable production methods [37]. Alternative feedstock utilization, including agricultural residues and food industry by-products, offers pathways to reduce environmental impact while maintaining economic viability [21] [38].

Advanced process optimization through artificial intelligence and machine learning technologies enables enhanced production efficiency [29] [31]. These technologies facilitate real-time analysis and process design optimization, helping manufacturers achieve competitive advantages while meeting global demand [29] [31]. The integration of single-use bioreactor technologies and circular bioprocessing approaches further enhances the sustainability and efficiency of industrial amino acid production [29].

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Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid

Dates

Last modified: 08-15-2023

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